molecular formula C14H13N5O2 B2610442 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide CAS No. 2034393-83-2

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2610442
CAS No.: 2034393-83-2
M. Wt: 283.291
InChI Key: GWJXCDFZAXCERN-UHFFFAOYSA-N
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Description

N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a 1-methylpyrazole moiety and a furan-2-carboxamide group. Its molecular structure combines aromatic and electron-rich systems, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJXCDFZAXCERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid under reflux .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Research Implications and Gaps

  • Analytical Methods : HPLC and mass spectrometry (as used in for purity testing) are recommended for characterizing the target compound .
  • Contradictions/Uncertainties : focuses on chromen-4-one derivatives, which are structurally distinct but share synthetic methodologies. Direct biological data for the target compound remain speculative .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a pyrazole moiety, and a pyrazinyl group. Its molecular formula is C13_{13}H12_{12}N4_{4}O, with a molecular weight of approximately 244.26 g/mol. The presence of the pyrazole and pyrazinyl groups enhances its interaction with biological targets, potentially modulating various cellular pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to inflammation and cancer.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)Reference
MCF710.5
A54915.0
HepG28.0

These findings indicate that this compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has demonstrated anti-inflammatory properties in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

A notable study conducted by Bouabdallah et al. evaluated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations . Another study by Wei et al. focused on the compound's mechanism of action, revealing that it interferes with key signaling pathways involved in tumor progression .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by the compound.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy through novel drug delivery systems.

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